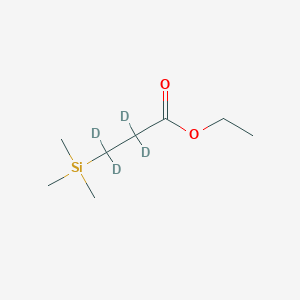
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4
説明
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is a stable isotope with a molecular weight of 178.34 . It has a linear formula of (CH3)3SiCD2CD2CO2C2H5 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is represented by the SMILES string [2H]C([2H])(C(=O)OCC)C([2H])([2H])Si©C . This indicates that the compound contains a trimethylsilyl group attached to a propionate group, with deuterium atoms replacing the hydrogen atoms at the 2 and 3 positions .Physical And Chemical Properties Analysis
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 has a refractive index of 1.615 (lit.) and a boiling point of 93 °C/40 mmHg (lit.) . It has a density of 0.896 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Modification of Cellulose
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is involved in the chemical modification of cellulose using ionic liquids as reaction media. For example, in one study, the silylation of cellulose was achieved, resulting in trimethylsilyl cellulose. This process utilized ionic liquids such as i-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride, among others, as solvents for cellulose. The reaction conditions were mild, with low temperatures (65°C to 80°C) and a low excess of the reagent, enabling controlled modification of cellulose (Heinze et al., 2008).
Membrane Technology for Liquid-Liquid Separation
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is also significant in the development of membrane technology. A study discussed poly[(1-trimethylsilyl)-1-propyne]-based membranes intended for liquid-liquid separation. These membranes have shown promise in applications like the pervaporation recovery of organic products from fermentation broths (e.g., preparation of bioethanol and biobutanol) and the nanofiltration separation of organics. The membranes, prepared with specific catalysts, exhibited good chemical resistance under separation conditions and opened avenues for using glassy polymers with a high fraction of unrelaxed free volume in the design of nanofiltration membranes for organic media (Volkov, Volkov, & Khotimskiǐ, 2009).
Biodegradation and Fate in Soil and Groundwater
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is also relevant in environmental studies, particularly concerning its biodegradation and fate in soil and groundwater. Research has identified microorganisms in soil and groundwater capable of degrading this compound aerobically or via cometabolism. Aerobic biodegradation involves hydroxylation of the ethoxy carbon by monooxygenase enzymes, leading to various intermediates. The study of genes facilitating the transformation of this compound, such as ethB and alkB, has been crucial in understanding its biodegradation pathways. These findings are significant for environmental management, particularly in the bioremediation of contaminated sites (Thornton et al., 2020).
Safety and Hazards
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It is classified as a flammable liquid . The compound should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
特性
IUPAC Name |
ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANPYOQOFSGFD-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583726 | |
| Record name | Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 | |
CAS RN |
302911-89-3 | |
| Record name | Propanoic-2,2,3,3-d4 acid, 3-(trimethylsilyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302911-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)
![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)






![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)
![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)

